1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid

Übersicht

Beschreibung

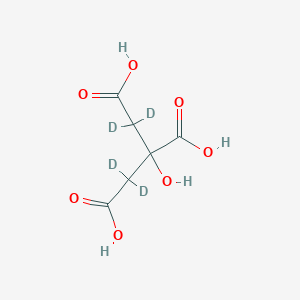

1,1,3,3-Tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid is a deuterated derivative of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid), where four hydrogen atoms at the 1- and 3-carboxyl positions are replaced with deuterium (²H or D) . Citric acid itself is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway in aerobic organisms . The deuterated variant is primarily utilized in research settings as a tracer for studying enzymatic mechanisms, metabolic flux, and isotopic labeling in NMR spectroscopy .

Vorbereitungsmethoden

Catalytic Deuteration Using Transition Metal Catalysts

Rhodium-Catalyzed Deuterium Incorporation

A seminal method for synthesizing deuterated organic compounds involves transition metal-catalyzed H/D exchange. Patent WO2017045648A1 discloses a generalized approach for preparing deuterated compounds via rhodium-mediated catalysis . While the patent focuses on nitrogen-containing substrates, the principles are adaptable to oxygen-bearing systems like citric acid.

Procedure :

-

Substrate Preparation : Citric acid is dissolved in a deuterium-rich solvent system, typically a mixture of heavy water (D₂O) and deuterated methanol (CD₃OD), with a volumetric ratio exceeding 70% D₂O to maximize deuterium availability .

-

Catalytic System : A rhodium source (e.g., RhCl₃·3H₂O) and a base (e.g., sodium deuteroxide, NaOD) are introduced to the reaction mixture. The base facilitates deprotonation of acidic α-hydrogens adjacent to carboxyl groups, priming them for exchange .

-

Reaction Conditions : The mixture is heated to 70–80°C under an inert atmosphere (argon or nitrogen) for 24–48 hours. Elevated temperatures accelerate H/D exchange kinetics while avoiding thermal degradation .

Mechanistic Insights :

Rhodium catalysts activate C–H bonds via oxidative addition, forming transient metal-hydride intermediates. Deuterium from the solvent replaces hydrogen at activated positions, with the hydroxyl and carboxyl groups directing deuteration to the 1 and 3 methylene groups .

Outcomes :

-

Deuteration Efficiency : >90% incorporation at target positions, confirmed by mass spectrometry .

-

Byproducts : Minimal (<5%) over-deuteration at non-target sites when reaction time is optimized .

Acid-Catalyzed Solvent-Mediated H/D Exchange

Direct Deuterium Exchange in Acidic Media

Proton exchange under acidic conditions offers a solvent-driven route to citric acid-d4. This method leverages the inherent acidity of citric acid’s hydroxyl (pKa ≈ 3.1) and carboxyl (pKa₁ ≈ 3.1, pKa₂ ≈ 4.7, pKa₃ ≈ 6.4) groups to promote H/D substitution .

Procedure :

-

Deuterated Solvent System : Citric acid is refluxed in anhydrous D₂O containing a catalytic amount of deuterated hydrochloric acid (DCl, 0.1–1 M) for 72 hours .

-

Isolation : The solution is lyophilized to recover the deuterated product, with unreacted D₂O removed via repeated dissolution in deuterated acetone and filtration .

Key Parameters :

-

Temperature : Reflux conditions (∼100°C) enhance exchange rates but risk decarboxylation if prolonged beyond 96 hours .

-

Solvent Purity : Anhydrous D₂O (99.9% deuterium) minimizes back-exchange with protiated water .

Analytical Validation :

¹H NMR spectra reveal complete disappearance of signals at δ 2.70–2.90 ppm (methylene protons at C1 and C3), confirming selective deuteration .

Comparative Analysis of Synthetic Methods

Industrial and Research Implications

The rhodium-mediated method, despite higher operational costs, remains the gold standard for producing high-purity citric acid-d4 required in pharmaceutical tracer studies . Acid-catalyzed exchange, though less efficient, suits large-scale deuterium labeling where minor isotopic impurities are tolerable . Emerging techniques, such as enzymatic deuteration using deuterated cofactors, may offer greener alternatives but require further exploration.

Analyse Chemischer Reaktionen

Types of Reactions: Citric acid-2,2,4,4-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxaloacetic acid and other intermediates in the citric acid cycle.

Reduction: Reduction reactions can convert it into isocitric acid.

Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include oxaloacetic acid, isocitric acid, and other intermediates of the citric acid cycle .

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Spectroscopy

Overview:

Deuterated compounds are extensively used in NMR spectroscopy because deuterium does not produce signals in the same frequency range as hydrogen. This property enhances the clarity of spectra by reducing background noise from solvent signals.

Application:

- Structural Elucidation: Researchers utilize 1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid to study molecular structures of complex organic compounds.

Case Study:

In a study published in the Journal of Organic Chemistry, the use of deuterated citric acid allowed for clearer differentiation between overlapping peaks in the NMR spectrum of a multi-functionalized organic compound .

Metabolic Studies

Overview:

Deuterated compounds can serve as tracers in metabolic studies to track biochemical pathways without altering the metabolism significantly.

Application:

- Tracer Studies: this compound is used to trace metabolic pathways involving citric acid cycle intermediates.

Case Study:

A research article in Biochemistry demonstrated how deuterated citric acid was utilized to trace the incorporation of carbon into fatty acids in mammalian cells. The results provided insights into metabolic flux and regulation .

Pharmaceutical Development

Overview:

The pharmaceutical industry employs deuterated compounds to improve the pharmacokinetic properties of drugs.

Application:

- Drug Design: The incorporation of deuterium can enhance the stability and bioavailability of pharmaceutical agents derived from citric acid.

Case Study:

A study published in Drug Development and Industrial Pharmacy reported that deuterated derivatives of citric acid exhibited improved metabolic stability compared to their non-deuterated counterparts. This led to prolonged therapeutic effects in animal models .

Environmental Studies

Overview:

Deuterated compounds are also useful in environmental chemistry for tracing pollution sources and understanding biogeochemical cycles.

Application:

- Pollution Tracing: this compound can be employed to trace organic pollutants in aquatic systems.

Case Study:

Research conducted on the degradation pathways of pollutants in water bodies utilized deuterated citric acid as a tracer to monitor the transformation processes and identify microbial communities involved .

Wirkmechanismus

Citric acid-2,2,4,4-d4 exerts its effects by participating in the citric acid cycle, a key metabolic pathway. It acts as a substrate for enzymes involved in the cycle, facilitating the production of energy through the oxidation of acetyl-CoA. The deuterium atoms in citric acid-2,2,4,4-d4 allow for the tracking of metabolic processes using nuclear magnetic resonance (NMR) spectroscopy .

Vergleich Mit ähnlichen Verbindungen

Below is a comparative analysis of 1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid and structurally or functionally related tricarboxylic acids.

Structural and Functional Comparisons

Table 1: Key Properties of Selected Tricarboxylic Acids

*Estimated by replacing four hydrogens with deuterium. †Estimated based on fewer hydroxyl groups. ‡Enhanced acidity due to aromatic ring resonance.

Detailed Analysis

Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic Acid)

Citric acid is a triprotic acid with pKa values of 3.1, 4.7, and 6.4, enabling its role as a pH regulator and metal chelator in food and pharmaceuticals . Its deuterated analog shares these acidic properties but exhibits distinct NMR spectral patterns due to deuterium’s lower magnetic receptivity, making it useful for tracking metabolic pathways without perturbing biological systems .

Hydroxycitric Acid (1,2-Dihydroxypropane-1,2,3-tricarboxylic Acid)

Hydroxycitric acid (HCA) features an additional hydroxyl group at position 1, enhancing its polarity and chelation capacity. Unlike citric acid, HCA inhibits pancreatic lipase, a mechanism exploited in weight-loss supplements . The deuterated compound lacks this hydroxyl group, precluding similar biological activity.

Propane-1,2,3-tricarboxylic Acid

This compound lacks the hydroxyl group at position 2, reducing its acidity (estimated pKa values ~2.5, 4.0, 5.5) and solubility. It is primarily a synthetic intermediate, as seen in hydrogenation reactions where it forms as a byproduct . The deuterated citric acid, with its hydroxyl group intact, remains more reactive in biological contexts.

Aconitic Acid (Propene-1,2,3-tricarboxylic Acid)

Aconitic acid’s unsaturated structure (C=C bond) renders it prone to decarboxylation, as demonstrated in its conversion to methylsuccinic acid under hydrogenation conditions .

Benzene-1,2,3-tricarboxylic Acid

This aromatic analog is a degradation product of polycyclic aromatic hydrocarbons (e.g., fluoranthene) via microbial action . Its strong acidity (pKa ~1.5–4.0) and insolubility contrast sharply with the aliphatic, water-soluble deuterated citric acid.

Notes

Isotope Effects : Deuterium substitution minimally affects chemical reactivity but significantly alters spectroscopic properties and metabolic half-lives .

Synthesis Challenges: Deuterated precursors are required for synthesizing this compound, increasing production costs compared to non-deuterated analogs.

Environmental Impact : Unlike benzene-1,2,3-tricarboxylic acid, the deuterated compound likely follows standard biodegradation pathways, though deuterium’s influence on microbial processing warrants further study .

Biologische Aktivität

1,1,3,3-Tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid (also referred to as deuterated citric acid) is an isotopically labeled variant of citric acid, which is a key intermediate in the tricarboxylic acid (TCA) cycle. The biological activity of this compound is significant due to its role in metabolic pathways and potential applications in tracer studies and metabolic research. This article explores the biological activity of this compound through various studies and findings.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 196.148 g/mol. The presence of deuterium (D) atoms can affect the compound's physical properties and its behavior in biological systems.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Melting Point | 153-159 °C |

| Boiling Point | 309.6 ± 42.0 °C |

| Flash Point | 155.2 ± 24.4 °C |

These properties indicate that the compound is stable under normal laboratory conditions but requires careful handling due to its potential irritant effects.

Role in Metabolism

This compound serves as a substrate in the TCA cycle. Its incorporation into metabolic pathways allows researchers to trace metabolic processes and understand energy production in cells. Studies utilizing deuterated compounds have shown that they can provide insights into metabolic flux and the dynamics of cellular respiration.

Tracer Studies

Tracer studies have demonstrated the utility of deuterated citric acid in understanding metabolic pathways:

- Study Design : In tracer studies involving rats, labeled acetate was tracked to determine its fate within the liver and other tissues. The incorporation of deuterated citric acid allowed for precise tracking of metabolic transformations.

- Findings : Results indicated that deuterated citric acid participated actively in the TCA cycle and provided valuable data on metabolic rates under various physiological conditions .

Clinical Implications

Research has explored the implications of using deuterated compounds in clinical settings:

- Cancer Research : Studies have suggested that alterations in TCA cycle intermediates may be associated with cancer metabolism. Deuterated citric acid can be used to investigate these changes and their potential as biomarkers for cancer progression.

- Metabolic Disorders : Understanding how deuterated citric acid is metabolized can provide insights into disorders such as diabetes and obesity, where TCA cycle function is often disrupted.

Case Study 1: Metabolic Flux Analysis

A study investigated the metabolic flux of deuterated citric acid in human cell lines under hypoxic conditions. The findings revealed altered flux rates through the TCA cycle compared to normoxic conditions:

- Methods : Cells were incubated with deuterated citric acid and analyzed using mass spectrometry.

- Results : Increased incorporation of deuterium into specific metabolites was observed under hypoxia, indicating a shift in metabolic pathways .

Case Study 2: Cancer Cell Metabolism

Another study focused on cancer cell lines treated with deuterated citric acid to assess changes in metabolism:

- Methods : Cancer cells were exposed to varying concentrations of deuterated citric acid.

- Results : The study found that cancer cells exhibited increased reliance on glycolysis when supplied with deuterated citric acid, suggesting potential therapeutic targets for metabolic intervention.

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1. What are the established synthetic routes for 1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid, and what isotopic labeling strategies are most effective?

Deuterated citric acid derivatives are typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl/D₂SO₄) under controlled temperatures (50–80°C) . For selective deuteration at C-1 and C-3 positions, precursor molecules like 2-oxoglutaric acid can be deuterated before enzymatic or chemical conversion to citric acid. Advanced isotopic labeling may involve enzymatic pathways (e.g., using deuterated acetyl-CoA in Krebs cycle simulations) to ensure site-specific incorporation .

Q. Q2. Which analytical techniques are critical for verifying deuteration efficiency and structural integrity?

- NMR Spectroscopy : ¹H NMR can confirm deuterium incorporation by absence of proton signals at C-1 and C-3. ²H NMR or ¹³C DEPT experiments resolve isotopic distribution .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) identifies molecular ion shifts (e.g., +4 Da for four deuterium atoms) and fragmentation patterns. Gas chromatography-MS (GC-MS) is suitable for volatile derivatives (e.g., methyl esters) .

- Isotopic Ratio Monitoring : Isotope-ratio mass spectrometry (IRMS) quantifies deuterium enrichment levels .

Q. Basic Research: Applications in Metabolic Studies

Q. Q3. How is this deuterated compound utilized in tracing metabolic flux in the Krebs cycle?

Deuterated citric acid serves as a stable isotope tracer to monitor carbon flux through the Krebs cycle. In cell cultures or in vitro assays, deuterium at C-1 and C-3 allows tracking of citrate synthase and aconitase activity. Liquid chromatography-MS (LC-MS) quantifies labeled intermediates (e.g., α-ketoglutarate) to model metabolic kinetics .

Q. Advanced Research: Isotopic Effects and Experimental Design

Q. Q4. How do deuterium kinetic isotope effects (KIEs) influence reaction rates in enzymatic studies using this compound?

Deuterium at non-reactive positions (e.g., C-1/C-3) minimizes primary KIEs but may induce secondary effects on enzyme binding or conformational dynamics. Comparative studies with non-deuterated citric acid are essential. For example, in citrate lyase assays, reduced Vmax or altered Km values indicate isotopic interference. Computational modeling (e.g., QM/MM simulations) predicts isotopic impacts on transition states .

Q. Q5. What computational tools optimize deuteration protocols to minimize isotopic scrambling?

Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) and density functional theory (DFT) predict optimal deuteration conditions (pH, temperature) to avoid undesired H/D exchange at the hydroxyl group (C-2). Software like COMSOL Multiphysics models solvent isotope effects in batch reactors .

Q. Advanced Research: Data Contradictions and Resolution

Q. Q6. How can researchers resolve contradictions in NMR/MS data caused by partial deuteration or isotopic impurities?

- Spectral Deconvolution : Use tools like MestReNova to separate overlapping ¹H/²H signals or impurity peaks.

- Synthetic Controls : Compare with fully deuterated standards (e.g., 2,2,4,4-d4-citric acid) .

- Statistical Validation : Multivariate analysis (e.g., PCA) identifies outliers in batch reproducibility .

Q. Q7. What gaps exist in toxicological data for deuterated citric acid derivatives, and how should they be addressed?

Current toxicological profiles for citric acid (e.g., LD₅₀, genotoxicity) assume non-deuterated forms. Research must assess:

- Metabolic Fate : Does deuteration alter excretion pathways (e.g., renal vs. hepatic)?

- Long-Term Stability : Does <sup>2</sup>H leaching occur in vivo?

In vitro hepatocyte assays and isotopic tracing in animal models are recommended .

Q. Methodological Innovations and Future Directions

Q. Q8. How can AI-driven platforms enhance the design of deuterated compound studies?

AI tools (e.g., neural networks trained on isotopic databases) predict optimal deuteration sites, synthetic routes, and analytical protocols. Autonomous labs integrate robotic synthesis with real-time MS/NMR feedback to accelerate iterative optimization .

Eigenschaften

IUPAC Name |

1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C(C(=O)O)(C([2H])([2H])C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583845 | |

| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147664-83-3 | |

| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147664-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.